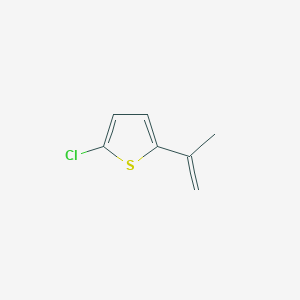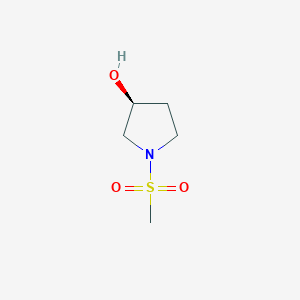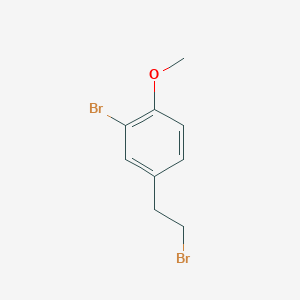
3-(2-Bromoethyl)benzonitrile
Übersicht
Beschreibung
3-(2-Bromoethyl)benzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromoethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicide Degradation : Benzonitriles, including 3-(2-Bromoethyl)benzonitrile, are used in herbicides like dichlobenil, bromoxynil, and ioxynil. Microbial degradation of these herbicides in soil and sub-surface environments has been extensively studied, revealing insights into their degradation pathways and the diversity of degrader organisms involved (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Chemical Synthesis : Benzonitriles can be synthesized via palladium-catalyzed cyanation of aryl halides, with 3-(2-Bromoethyl)benzonitrile being a potential intermediate. This process, which uses potassium hexacyanoferrate(II) as a cyanating agent, is significant for both academic and industrial applications (Schareina, Zapf, & Beller, 2004).
Solar Cell Applications : In dye-sensitized solar cells (DSSCs), benzonitrile-based electrolytes have demonstrated beneficial effects. These electrolytes ensure long-term stability and efficiency due to benzonitrile's low vapor pressure (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
Polymerization Processes : Benzonitriles like 3-(2-Bromoethyl)benzonitrile may be involved in polymerization processes. For instance, atom transfer radical polymerization (ATRP) of styrene and acrylonitrile has used similar benzonitrile derivatives as initiators (Al‐harthi et al., 2007).
Cytotoxicity Studies : The cytotoxic effects of benzonitrile herbicides, including derivatives of 3-(2-Bromoethyl)benzonitrile, have been studied on human cell lines. These studies are crucial for understanding the environmental and health impacts of such compounds (Lovecká et al., 2015).
Antimicrobial Activity : Some benzonitrile derivatives have been synthesized and tested for their antimicrobial properties. This research can lead to new therapeutic agents (Kumar et al., 2022).
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLITRZMNKVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid](/img/structure/B7895840.png)


![1-[(2-Chlorophenyl)methyl]-3-methylpiperazine](/img/structure/B7895861.png)



![4-[(Oxan-4-ylmethyl)amino]butan-2-ol](/img/structure/B7895908.png)

